Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization and formylation of 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones. This process is carried out using the Vilsmeier-Haack reagent (DMF-POCl3) under cold conditions, followed by stirring at 70°C for 5 to 6 hours . The reaction yields the desired pyrazole derivative in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in multi-component reactions.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or modulate the expression of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound has shown potent activity against various bacterial strains.
Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: Known for its neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate stands out due to its unique combination of a benzyl group, a fluorophenyl group, and an ethyl ester moiety. This structural configuration contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
ethyl 2-benzyl-5-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-19(23)18-12-17(15-8-10-16(20)11-9-15)21-22(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
InChI Key |
FQEZPSAHFGWKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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